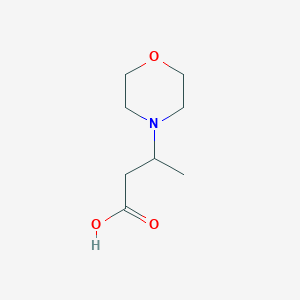

3-Morpholin-4-yl-butyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Morpholin-4-yl-butyric acid is a chemical compound that is of interest in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active compounds. The morpholine moiety is a common feature in molecules designed for pharmaceutical applications, as it can impart favorable pharmacokinetic properties and enhance molecular interactions with biological targets.

Synthesis Analysis

The synthesis of related morpholine derivatives has been described in several studies. One approach to synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid involves a five-step process starting from dimethoxyacetaldehyde and serine methyl ester. This method includes reductive amination, intramolecular acetalization, and hydrogenation steps, culminating in acidic ester hydrolysis . Another synthesis route for optically active 3-morpholinecarboxylic acid is reported, which utilizes benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate reacting with 2-chloroethanol . These methods highlight the versatility of synthetic strategies to access morpholine-based intermediates.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using spectroscopic techniques. For instance, a novel morpholine compound was structurally characterized using UV, FT-IR, 1H, and 13C NMR spectroscopy. Density functional theory (DFT) calculations, including the Atoms in Molecules (AIM) approach, were employed to analyze intermolecular interactions . Another study reported the solid-state structure of a morpholine derivative, revealing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, forming new compounds with potential biological activity. For example, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative . Additionally, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involves rearrangement, condensation, and nucleophilic substitution reactions, demonstrating the reactivity of morpholine-containing intermediates in complex synthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are crucial for their application in drug design. The title compound in one study, a morpholine-based carboxylic acid, was analyzed for its nonlinear optical properties, and DFT calculations provided insights into its polarizability and hyperpolarizabilities. Thermodynamic properties such as heat capacity, entropy, and enthalpy changes at various temperatures were also calculated, along with the determination of energy gap using HOMO and LUMO energy values . Another study described the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, highlighting its conformation and the stabilizing hydrogen bonds in its structure .

未来方向

The future directions of 3-Morpholin-4-yl-butyric acid could involve its potential use in the treatment of Parkinson’s disease (PD). Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to PD by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

作用机制

- The primary targets of 3-Morpholin-4-yl-butyric acid are phosphoribosylglycinamide formyltransferase 2 (in Escherichia coli strain K12), alpha-xylosidase (also in E. coli K12), and granulysin (in humans) .

- For example, inhibition of phosphoribosylglycinamide formyltransferase 2 disrupts purine biosynthesis, while modulation of alpha-xylosidase influences carbohydrate processing .

Target of Action

Mode of Action

Pharmacokinetics

属性

IUPAC Name |

3-morpholin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-7(6-8(10)11)9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIQQUWARIJQJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607285 |

Source

|

| Record name | 3-(Morpholin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

767240-85-7 |

Source

|

| Record name | 3-(Morpholin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1290192.png)

![2-[3-(3-Phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B1290196.png)